molecular formula C10H11NO2 B1440394 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde CAS No. 1217862-83-3

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde

Cat. No.: B1440394
CAS No.: 1217862-83-3
M. Wt: 177.2 g/mol
InChI Key: NRXCEWQBLXMIHP-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde is a heterocyclic compound that features a benzoxazepine ring structure with an aldehyde functional group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with an aldehyde under acidic conditions to form the benzoxazepine ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzoxazepine ring structure allows for specific binding interactions with biological targets, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1,4-benzothiazepine-7-carbaldehyde: Similar structure but contains a sulfur atom instead of oxygen.

    2,3,4,5-Tetrahydro-1,4-benzodiazepine-7-carbaldehyde: Contains a nitrogen atom in place of oxygen in the ring.

    2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid: Oxidized form of the compound with a carboxylic acid group.

Uniqueness

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde is unique due to its specific ring structure and functional group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-7-8-1-2-10-9(5-8)6-11-3-4-13-10/h1-2,5,7,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXCEWQBLXMIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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